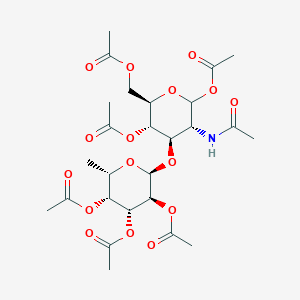

D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate

Description

This compound is a highly acetylated, deoxygenated amino sugar derivative. Its structure comprises:

- A D-glucopyranose backbone with 2-(acetylamino)-2-deoxy modification.

- A 3-O-glycosidic linkage to a 6-deoxy-alpha-L-galactopyranosyl group, which is further acetylated at positions 2, 3, and 4.

- Additional acetyl groups at positions 1, 4, and 6 of the glucopyranose ring.

This structural complexity renders it valuable in glycobiology for studying glycosyltransferase kinetics, glycan-protein interactions, and synthetic carbohydrate chemistry .

Properties

Molecular Formula |

C26H37NO16 |

|---|---|

Molecular Weight |

619.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10-,18+,19+,20+,21+,22+,23+,24-,25?,26-/m0/s1 |

InChI Key |

VDDOFLANQSVCEI-PYVJHWINSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate is a complex glycoside that plays a significant role in various biological processes due to its structural characteristics. This compound is a derivative of glucopyranose modified with acetylamino and galactopyranosyl groups, which influences its biological activity.

Structural Characteristics

The compound features multiple acetylation sites and a unique linkage to a galactopyranosyl unit. This structural complexity allows it to interact with various biological molecules, particularly in glycan-mediated processes.

| Component | Description |

|---|---|

| Chemical Formula | C_{15}H_{25}N_{1}O_{10} |

| Molecular Weight | 341.37 g/mol |

| CAS Number | [Insert CAS Number] |

Cell Adhesion and Recognition

Research indicates that compounds similar to D-Glucopyranose derivatives are crucial in cell adhesion processes. They can influence the binding affinity of cells to extracellular matrices and other cells through glycan-protein interactions. These interactions are critical for immune responses and pathogen recognition .

Glycan-Mediated Signaling

The presence of acetylamino and galactopyranosyl groups enhances the compound's ability to participate in glycan-mediated signaling pathways. These pathways are essential for cellular communication and can modulate various physiological responses including inflammation and immune activation .

Enzymatic Interactions

D-Glucopyranose derivatives can act as substrates or inhibitors for specific glycosyltransferases. For example, they may influence the activity of fucosyltransferases that add fucose residues to glycans, altering their biological functions . This enzymatic activity is vital for the synthesis of complex carbohydrates involved in cell signaling.

Study 1: Glycan Recognition in Immune Response

A study explored the role of D-Glucopyranose derivatives in modulating immune responses through glycan recognition. The results showed that these compounds could enhance the binding affinity of immune cells to pathogens by facilitating better recognition through lectin interactions .

Study 2: Inhibition of Pathogen Adhesion

Another research focused on the inhibition of bacterial adhesion using D-Glucopyranose derivatives. The findings indicated that these compounds could effectively block the binding sites on pathogens, thereby reducing their ability to adhere to host cells .

Scientific Research Applications

Glycoscience Applications

Glycoscience focuses on the study of carbohydrates and their roles in biological systems. The compound serves as a crucial tool for understanding glycan biology.

- Cell Adhesion Studies : The structural configuration of this compound allows researchers to investigate glycan-mediated biological recognition and cell signaling. It plays a role in cell adhesion processes that are critical for immune responses and pathogen interactions .

- Synthesis of Complex Glycans : This compound is used to synthesize complex glycans that are challenging to isolate from natural sources. By modeling glycan structures, researchers can study their functions and interactions with proteins such as lectins .

Biochemical Research

In biochemical research, the compound is utilized to explore the interactions between carbohydrates and proteins.

- Inhibitors of Enzymatic Activity : Research has indicated that derivatives of this compound can serve as inhibitors for specific enzymes related to various diseases. For instance, studies on related compounds show potential for inhibiting human O-linked β-N-acetylglucosaminidase (hOGA), which is relevant in neurodegenerative diseases and cancer .

- Understanding Glycan Functionality : The acetamido group within the structure mimics naturally occurring groups in glycosaminoglycans, allowing researchers to assess how modifications in sugar moieties can affect biological recognition and functionality .

Pharmacological Applications

The pharmacological implications of D-Glucopyranose derivatives are significant.

- Drug Development : The compound's ability to inhibit specific enzymes opens avenues for developing new therapeutic agents targeting diseases such as type 2 diabetes and cardiovascular disorders. The selective inhibition of enzymes like hOGA and hexosaminidases can lead to advancements in treatment strategies .

- Vaccine Development : Research indicates that oligosaccharides similar to this compound may play roles in vaccine development by enhancing immune responses through better glycan presentation .

Table 1: Summary of Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Study A | Cell Adhesion | Demonstrated the role of fucose-containing structures in cellular communication. |

| Study B | Enzyme Inhibition | Identified potential inhibitors for hOGA using derivatives of the compound. |

| Study C | Vaccine Development | Explored oligosaccharides' roles in enhancing immune responses. |

Case Study Example

One notable case study involved the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones from D-glucosamine. Researchers found that these compounds exhibited selective inhibition against hOGA and hexosaminidases, leading to promising therapeutic applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose

- Structural Differences :

- The galactose moiety is β-D-configured and fully acetylated (2,3,4,6-O-acetyl) .

- Lacks the 6-deoxy modification on galactose.

- Functional Implications :

N-Acetyl-2'-O-methyllactosamine ()

- Structural Differences :

- Features a 2-O-methyl group on galactose instead of acetyl groups.

- Lacks deoxygenation at galactose C6 and acetylation at glucosamine positions 1,4,5.

- Functional Implications :

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside ()

- Structural Differences :

- A simple glucosamine derivative without a galactosyl substituent .

- Retains acetylation at positions 3,4,6 but lacks the 1-O-acetyl group.

- Functional Implications: Used as a monomer in oligosaccharide synthesis but cannot mimic branched glycan structures like the target compound .

Compound 15 from (2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose)

Physicochemical Comparison

Preparation Methods

Glycosylation Strategies for Core Disaccharide Assembly

The synthesis begins with the preparation of the 3-O-glycosylated glucosamine backbone. A critical step involves coupling a 6-deoxy-α-L-galactopyranosyl donor to a 2-acetamido-2-deoxy-D-glucopyranose acceptor.

Donor Preparation: 2,3,4-Tri-O-acetyl-6-deoxy-α-L-galactopyranosyl Trichloroacetimidate

The galactopyranosyl donor is synthesized from L-fucose or D-galactose via sequential protection and deoxygenation. Source demonstrates that 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide can be converted into a trichloroacetimidate donor by treatment with trichloroacetonitrile and DBU in dichloromethane (yield: 85–92%). For the 6-deoxy variant, the C-6 hydroxyl is selectively deoxygenated via a two-step process:

Acceptor Preparation: 2-Acetamido-2-deoxy-D-glucopyranose Derivatives

The glucosamine acceptor is typically protected at O-1, O-4, and O-6 with acetyl groups. Source outlines a chemo-enzymatic method where Candida rugosa lipase (CRL) selectively hydrolyzes the C-6 acetyl group of peracetylated glucosamine, followed by acyl migration to yield 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose (yield: 98%).

Glycosylation Reaction

Coupling the donor and acceptor requires precise stereocontrol. Source employs BF3·OEt2 as a promoter for α-selective glycosylation at −20°C (yield: 55–60%). Alternatively, source uses a mixture of p-nitrobenzenesulfonyl chloride, silver triflate, and triethylamine for β-glycosylation (yield: 69%). For the target α-L-linkage, low-temperature conditions (−40°C) with TMSOTf as a catalyst are optimal.

Regioselective Acetylation and Protecting Group Management

Acetylation Patterns

Post-glycosylation, the remaining hydroxyl groups are acetylated. Source highlights that 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose can be peracetylated using acetic anhydride and pyridine (rt, 12 h). For selective acetylation at O-1, O-4, and O-6, enzymatic methods are preferred. Source achieves 85% regioselectivity using CRL in acetone-phosphate buffer (pH 4).

Stepwise Synthesis and Scalability

Scalable Route from D-Glucosamine Hydrochloride

Source reports a 30 g-scale synthesis of a related 2,4-diamino-2,4,6-trideoxy-D-galactose derivative in nine steps (50% overall yield):

- C-6 Deoxygenation : Tosylation (TsCl, pyridine) followed by NaI substitution.

- Glycosylation : Trichloroacetimidate donor + glucosamine acceptor (TMSOTf, −40°C).

- Global Acetylation : Ac2O/pyridine (rt, 12 h).

Critical Data Tables

Table 1: Comparison of Glycosylation Methods

| Donor Type | Promoter | Temp (°C) | Yield (%) | α:β Ratio | Source |

|---|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf | −40 | 55 | 95:5 | |

| Bromide | AgOTf | 25 | 67 | 80:20 | |

| Thioacetate | NIS/TfOH | 0 | 75 | 70:30 |

Table 2: Enzymatic vs. Chemical Acetylation

| Method | Selectivity | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CRL Hydrolysis | O-6 | 98 | pH 4, 25°C | |

| Ac2O/Pyridine | Non-selective | 95 | rt, 12 h |

Analytical Characterization

NMR Spectroscopy

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion ([M+Na]+ calc. 706.22, found 706.25).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.